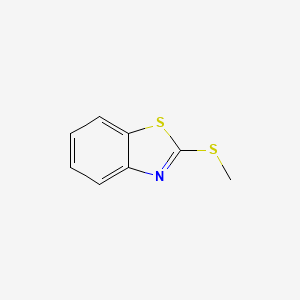

2-(Methylthio)benzothiazole

Beschreibung

Historical Context and Discovery of Benzothiazole (B30560) Derivatives

The history of benzothiazole derivatives is intertwined with the development of industrial and medicinal chemistry. Heterocyclic compounds are fundamental to the life and chemistry sciences, with a significant percentage of top-selling pharmaceuticals belonging to this family. pnrjournal.com The benzothiazole nucleus itself was identified as a key component in various natural and synthetic molecules. researchgate.net For instance, compounds containing the benzothiazole system, such as cyanine (B1664457) dyes, have been known and utilized since as early as 1887. chemrxiv.org The development of medicinal chemistry focused on the benzothiazole nucleus has been rapid, establishing it as a critical scaffold for creating new therapeutic agents. ijbpas.com Over time, research has expanded from its initial applications in dyes and photography to a wide array of uses in agriculture and medicine. ijbpas.compcbiochemres.com

Significance of the Benzothiazole Scaffold in Chemical and Biological Research

The benzothiazole scaffold is a privileged structure in chemical and biological research due to its versatile and potent biological activities. researchgate.netbenthamscience.com This fused heterocyclic system is a core component of numerous compounds with a wide spectrum of therapeutic applications. nih.govtandfonline.com Its unique structure, particularly the methine center in the thiazole (B1198619) ring, makes it a crucial heterocyclic compound. researchgate.netbenthamscience.com

The significance of the benzothiazole scaffold stems from the diverse pharmacological activities exhibited by its derivatives, which often have fewer toxic effects. benthamscience.com These activities are broad, making benzothiazole a rapidly developing and interesting compound in medicinal chemistry. researchgate.netbenthamscience.com Literature reveals that substitutions, particularly at the C-2 and C-6 positions of the ring, are key to this variety of biological actions. benthamscience.com The applications of benzothiazole derivatives extend beyond medicine into agrochemicals, where they are used as fungicides and plant protectors. pcbiochemres.comnih.gov

Table 1: Reported Biological Activities of Benzothiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | nih.govbenthamscience.commdpi.com |

| Antitumor/Anticancer | nih.govresearchgate.netbenthamscience.com |

| Antiviral | nih.govbenthamscience.commdpi.com |

| Anti-inflammatory | nih.govtandfonline.combenthamscience.com |

| Antidiabetic | nih.govtandfonline.combenthamscience.com |

| Anticonvulsant | nih.govtandfonline.comresearchgate.net |

| Antitubercular | nih.govtandfonline.com |

| Antimalarial | nih.govtandfonline.com |

| Antioxidant | nih.govtandfonline.com |

| Anthelmintic | nih.govbenthamscience.com |

| Analgesic | nih.govtandfonline.com |

Current Research Landscape of 2-(Methylthio)benzothiazole

Current research on this compound (MTBT) is multifaceted, spanning environmental science, analytical chemistry, and industrial applications. A significant area of study involves its role as a degradation product of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a biocide historically used in industries such as leather, pulp, and paper. smolecule.comsigmaaldrich.comnih.gov Consequently, MTBT can be an environmental contaminant, which has prompted the development of analytical methods to detect its presence in drinking and surface water. smolecule.comsigmaaldrich.com

In synthetic chemistry, various methods for producing this compound have been developed. These include direct methylation of benzothiazole derivatives and condensation reactions. smolecule.com One-pot synthesis methods have also been explored for their efficiency and scalability.

The compound serves as a crucial intermediate in several industrial processes. chemimpex.com In agriculture, it is used in the synthesis of fungicides to protect crops. chemimpex.com In the rubber industry, it functions as a vulcanization accelerator, improving the durability of products like tires. chemimpex.com Other research applications include its use in formulations for corrosion inhibitors and its exploration for potential biological activities, such as acting as an aryl hydrocarbon receptor agonist. smolecule.comchemimpex.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇NS₂ | smolecule.com |

| Molecular Weight | ~181.27 g/mol | smolecule.com |

| Appearance | White to light yellow solid | smolecule.com |

| Melting Point | 44-48 °C | smolecule.com |

Table 3: Research Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Environmental Science | Degradation product of the biocide TCMTB. smolecule.comsigmaaldrich.comnih.gov | |

| Analytical Chemistry | Used in developing methods for trace determination in water. smolecule.comsigmaaldrich.com | |

| Agrochemicals | Intermediate in the synthesis of fungicides. chemimpex.com | |

| Industrial Chemistry | Vulcanization accelerator in the rubber industry. chemimpex.com | |

| Material Science | Component in corrosion inhibitor formulations. chemimpex.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBVIMLZIRIFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274236 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with an unpleasant odor; [Acros Organics MSDS] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-22-5, 31621-01-9, 64036-43-7 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031621019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2748L341KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies

Synthetic Pathways for 2-(Methylthio)benzothiazole

This compound can be synthesized through various routes, primarily involving the modification of the benzothiazole (B30560) core structure.

A primary and straightforward method for synthesizing this compound is through the S-alkylation of 2-Mercaptobenzothiazole (B37678) (MBT). mdpi.comsemanticscholar.org This reaction involves the substitution of the acidic proton of the thiol group in MBT with a methyl group. Various methylating agents can be employed for this transformation, often in the presence of a base to facilitate the formation of the more nucleophilic thiolate anion. mdpi.comnih.gov

Commonly used alkylating agents include methyl iodide and benzyl (B1604629) halides. mdpi.com The reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or dimethylformamide (DMF), and may be heated to reflux to ensure completion. nih.gov The choice of base is also critical, with inorganic bases like potassium carbonate being frequently used. mdpi.comnih.gov

Table 1: Alkylation of 2-Mercaptobenzothiazole

| Alkylating Agent | Base | Solvent | Conditions | Product Yield | Reference |

| Methyl Iodide | Potassium Carbonate | Dimethylformamide (DMF) | Reflux | - | |

| Benzyl Bromide | Potassium Carbonate | Acetone | Reflux | 94-98% | nih.gov |

| Bromoethane | Sodium Hydroxide | Ethanol | Reflux, then phase separation | - | patsnap.com |

Data table generated based on available research findings.

More complex, multi-step synthetic routes are also utilized, starting from various substituted benzene (B151609) derivatives. These methods allow for the construction of the benzothiazole ring system followed by or concurrent with the introduction of the methylthio group.

One synthetic strategy involves the use of o-halonitrobenzenes as starting materials. nih.govresearchgate.net A three-component reaction of an o-halonitrobenzene, an acetophenone, and elemental sulfur in the presence of N-methylmorpholine can yield 2-aroylbenzothiazoles. researchgate.netorganic-chemistry.org While this does not directly produce this compound, it represents a key method for constructing the 2-substituted benzothiazole core from o-halonitrobenzene precursors. Further modifications would be necessary to obtain the desired methylthio substituent.

One-pot synthetic procedures offer an efficient alternative for the synthesis of this compound and its derivatives from substituted nitrobenzenes. chemrxiv.org For instance, a copper-catalyzed one-pot, three-component reaction of a 1-iodo-2-nitrobenzene (B31338) with sodium sulfide (B99878) and an aldehyde can produce 2-substituted 1,3-benzothiazoles. researcher.life Another approach involves a three-component reaction between nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.org A scalable, one-step procedure for producing 2-alkylsubstituted benzothiazoles from corresponding bis-(2-nitrophenyl)-disulfides has also been developed. chemrxiv.org

Table 2: One-pot Synthesis of Substituted Benzothiazoles from Nitroaromatics

| Starting Materials | Catalyst/Reagents | Key Features | Reference |

| 1-Iodo-2-nitrobenzene, Sodium sulfide, Aldehyde | Copper | Three-component reaction | researcher.life |

| Nitroarenes, Alcohols, Sulfur powder | - | Three-component reaction | organic-chemistry.org |

| Bis-(2-nitrophenyl)-disulfides, Aliphatic acids | Sodium salts (e.g., Na2SO3) | Scalable, one-step procedure | chemrxiv.org |

| 2-Hydrazino-6-nitro benzothiazole, Bis(methylthio)methylene malononitrile, Aromatic amines/phenols | Anhydrous potassium carbonate | Multicomponent reaction | jocpr.com |

Data table compiled from various one-pot synthetic methodologies.

Multi-step Synthesis from Precursors

Conversion of o-halonitrobenzenes

Reaction Mechanisms and Kinetics of this compound

The reactivity of this compound is largely centered around the methylthio group, which can undergo various transformations.

The methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. nih.govnih.gov This oxidation can be achieved using various oxidizing agents.

Hydrogen peroxide (H₂O₂) is a common oxidant used for this purpose, often in the presence of a catalyst. researchgate.net For example, transition metal-modified polyoxometalates supported on carbon can catalyze the oxidation with aqueous hydrogen peroxide. unlp.edu.ar The proposed mechanism involves the initial oxidation of the sulfide to a sulfoxide, which can then be further oxidized to the sulfone. researchgate.net Other oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can also be used.

In biological systems, the oxidation of the methylthio group is a key metabolic pathway. nih.govnih.gov Studies with rat liver homogenates have shown that this compound is oxidized to its methylsulfoxide and/or methylsulfone. nih.govebi.ac.uksigmaaldrich.com This oxidation is believed to be a prerequisite for subsequent conjugation with glutathione (B108866) (GSH). nih.govnih.gov The enzymatic oxidation is primarily catalyzed by cytochrome P450s. nih.gov

Furthermore, the oxidation of this compound can be initiated by sulfate (B86663) radicals, which attack the benzo ring via electron transfer, leading to hydroxylated intermediates. acs.orgacs.orgnih.gov

Table 3: Oxidation of the Methylthio Group in this compound

| Oxidizing Agent/System | Catalyst | Products | Reaction Environment | Reference |

| Hydrogen Peroxide (H₂O₂) | Transition metal-modified polyoxometalates on carbon | 2-(Methylsulfinyl)benzothiazole, 2-(Methylsulfonyl)benzothiazole | Aqueous | unlp.edu.ar |

| m-Chloroperbenzoic acid (m-CPBA) | - | 2-(Methylsulfinyl)-6-nitro-1,3-benzothiazole, 2-(Methylsulfonyl)-6-nitro-1,3-benzothiazole | - | |

| Rat Liver Homogenates (NADPH) | Cytochrome P450s | 2-(Methylsulfinyl)benzothiazole, 2-(Methylsulfonyl)benzothiazole | In vitro metabolism | nih.govnih.gov |

| Peroxomonosulfate (PMS) | CuFe₂O₄ | Hydroxylated intermediates | Aqueous | acs.orgacs.orgnih.gov |

Data table summarizing key findings on the oxidation of this compound.

Catalytic Oxidation Systems

Reactivity and Tautomerism Studies

The reactivity of the benzothiazole ring system can be influenced by tautomeric equilibria and the nature of substituents.

Theoretical studies are essential for understanding the tautomeric forms of benzothiazole derivatives, which can influence their chemical behavior. While specific studies on the tautomerism of this compound are not detailed in the provided context, the general principles of tautomerism in heterocyclic systems would apply.

Substituents on the benzothiazole ring play a significant role in directing the molecule's reactivity. For instance, the methyl group at the 2-position in 2-methylbenzothiazole (B86508) influences the products of gas-phase oxidation by OH radicals, leading to the formation of an aldehyde, which is not observed with unsubstituted benzothiazole. nih.govacs.org The electronic properties of substituents can either activate or deactivate the ring towards electrophilic or nucleophilic attack.

Theoretical Studies of Tautomeric Equilibria

Derivatization Strategies of the Benzothiazole Ring

The benzothiazole ring in this compound can be functionalized to create a variety of derivatives with different properties. One common strategy is lithiation at the 2-position, which allows for subsequent reactions with electrophiles to introduce new functional groups. smolecule.com Furthermore, the nitrogen atom in the thiazole (B1198619) ring can be methylated, for example with methyl iodide, to form 2-methylthio-3-methylbenzothiazolium salts. smolecule.com These derivatization methods expand the chemical space accessible from the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for the identification and quantification of 2-(Methylthio)benzothiazole. Due to the compound's chemical nature, it is typically analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). In these methods, this compound is detected in the positive ion mode. researchgate.netnih.gov This approach is suitable for analyzing complex environmental samples, such as municipal wastewater and seafood, where the compound has been identified. researchgate.netebi.ac.ukresearchgate.net The technique has been successfully applied for the trace determination of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water. sigmaaldrich.com

Liquid chromatography-electrospray ionization-ion trap-Fourier transform (LC-ESI-ITFT) mass spectrometry is a powerful method for the analysis of this compound. massbank.eu Electrospray ionization (ESI) is a soft ionization technique that generates protonated molecules, typically [M+H]⁺, which is ideal for this compound. The combination of an ion trap and Fourier transform mass analysis provides high resolution and mass accuracy, enabling confident identification. Public mass spectral libraries contain LC-ESI-ITFT data for this compound, with reference spectra acquired under specific conditions, such as a collision energy of 20% and a resolution of 15,000 for MS2 analysis. massbank.eu

The fragmentation of this compound under mass spectrometry provides crucial structural information. The protonated molecule, [C₈H₇NS₂ + H]⁺, has a mass-to-charge ratio (m/z) of approximately 182. Tandem mass spectrometry (MS/MS or MS²) experiments on this precursor ion reveal characteristic product ions. The fragmentation patterns are compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, to confirm the compound's identity. ca.gov

A key feature in the mass spectrum of this compound is its isotopic signature. The presence of two sulfur atoms results in a distinct isotopic pattern for the molecular ion. The natural abundance of the ³⁴S isotope (4.21%) leads to a notable [M+2]⁺ peak, which is a characteristic feature for sulfur-containing compounds and aids in its identification.

Table 1: Key Mass Fragments of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Fragment |

| 182.0 | 136.0 | [C₇H₄NS]⁺ (Loss of CH₂S) |

| 182.0 | 108.0 | [C₆H₄S]⁺ (Loss of CH₃CN and S) |

This table is generated based on common fragmentation pathways for benzothiazole (B30560) derivatives.

LC-ESI-ITFT Mass Spectrometry

Computational and Theoretical Spectroscopic Studies

Computational chemistry provides deep insights into the spectroscopic properties and electronic structure of this compound, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry, stability, and reactivity of benzothiazole derivatives. scirp.orgscirp.org Calculations, often using the B3LYP functional with a 6-31G+(d,p) basis set, have been performed in both gas and aqueous phases to understand the compound's behavior in different environments. scirp.orgscirp.org

These studies analyze global reactivity indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. scirp.orgmdpi.com Among several benzothiazole derivatives, this compound (referred to as 2-SCH3_BTH in some studies) was found to have the lowest HOMO-LUMO energy gap, indicating it is the most reactive of the studied compounds. scirp.orgscirp.org

Table 2: DFT-Calculated Parameters for this compound

| Parameter | Value (eV) | Description |

| E_HOMO | -0.2224 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.0383 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.1841 | E_LUMO - E_HOMO |

Data sourced from a theoretical study using the B3LYP/6-31+G(d,p) level of theory. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic excitation energies and to simulate the electronic absorption spectra of molecules like this compound. scirp.orgscirp.org This method helps identify the nature of electronic transitions, particularly the transitions from the HOMO to the LUMO, which are often responsible for the primary absorption bands in the UV-visible spectrum. scirp.org TD-DFT calculations can predict absorption wavelengths (λ) and oscillator strengths (f), which correspond to the probability of a given electronic transition. For this compound, theoretical absorption bands have been identified, providing a deeper understanding of its electronic behavior. scirp.org

Table 3: Calculated Electronic Transitions for this compound (Gas Phase)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 277.23 | 0.210 |

Data sourced from a TD-B3LYP/6-31+G(d,p) calculation. scirp.org

Density Functional Theory (DFT) for Spectroscopic Properties

Advanced Spectroscopic Techniques

Beyond standard mass spectrometry, other advanced techniques are utilized for the characterization of benzothiazoles. Secondary Electrospray Ionization-High-Resolution Mass Spectrometry (SESI-HRMS) has been demonstrated as a sensitive method for the real-time detection of benzothiazole derivatives, including this compound, in complex matrices like exhaled breath. researchgate.net This technique allows for detection in the parts-per-trillion by volume (pptv) range. researchgate.net

Furthermore, the broader family of benzothiazoles has been studied using a variety of spectroscopic methods. Techniques such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, combined with quantum chemical studies, have been used to perform complete vibrational assignments for related compounds like 2-benzothiazole acetonitrile. researchgate.net Additionally, experimental and computational methods including isothermal titration calorimetry, UV-vis spectroscopy, and fluorescence have been used to study the interaction of this compound with biological macromolecules like lysozyme (B549824). mdpi.com

UV-Vis Spectroscopy for Electronic Structure and Interactions

UV-Visible absorption spectroscopy is a key technique for investigating the electronic transitions within the this compound molecule. The absorption of UV-Vis light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals, with the resulting spectrum providing insights into the molecule's conjugated π-system and electronic structure.

Studies have recorded the UV-Vis absorption spectrum of this compound, typically in the range of 240–400 nm. nih.gov The spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the benzothiazole ring system. scirp.orgscirp.org In one study investigating the interaction of this compound with lysozyme, the protein was kept at a constant concentration while the concentration of the compound was increased, showing changes in the absorption spectrum that indicate interaction between the two molecules. nih.gov The UV absorption spectra of lysozyme in the presence of this compound (referred to as BTS in the study) showed a clear absorption peak around 280 nm. nih.gov

Theoretical analyses using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic absorption spectra and assign the principal electronic transitions. scirp.orgscirp.org These computational studies indicate that the primary electronic transitions involve excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org Diffuse Reflectance Spectroscopy (DRS), a related technique, shows a distinct absorption edge below 400 nm for the compound. conicet.gov.ar

Table 1: UV-Vis Spectroscopic Data for this compound Interactions

| Parameter | Value | Comment | Reference |

|---|---|---|---|

| Spectral Range Studied | 240–400 nm | Experimental range for interaction studies with lysozyme. | nih.gov |

| Absorption Maximum (λmax) | ~280 nm | Observed in the presence of lysozyme. | nih.gov |

| Spectral Overlap Integral (J) | 1.26 × 10¹³ M⁻¹ cm⁻¹ nm⁴ | Calculated for the lysozyme-BTS system at a 1:1 molar ratio. | nih.gov |

| Förster Distance (R₀) | 1.78 nm | Calculated energy transfer parameter for the lysozyme-BTS system. | nih.gov |

FT-IR Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The FT-IR spectra of benzothiazole derivatives have been studied in detail, allowing for the assignment of key vibrational frequencies. mdpi.comiosrjournals.org For compounds containing a benzothiazole core, characteristic bands for the C=N stretching vibration are typically observed in the 1500–1650 cm⁻¹ region. mdpi.com The stretching vibrations of the aromatic C-H bonds in the benzene (B151609) ring portion of the molecule are expected in the 3000–3100 cm⁻¹ range. mdpi.com

In the synthesis of a complex derived from this compound, IR spectroscopy was used for characterization, with notable bands observed for NH/NH₂ groups (3393, 3208 cm⁻¹), aromatic C-H (3072 cm⁻¹), methyl C-H (2922 cm⁻¹), cyano C≡N (2210 cm⁻¹), and carbonyl C=O (1677 cm⁻¹) groups in the final product. iucr.org While not all of these are present in the parent this compound, the data illustrates the utility of IR in tracking chemical transformations. Studies on the related compound 2-(methylthio)benzimidazole (B182452) show N-H stretching vibrations around 3180 cm⁻¹ and C-N stretching between 1365 and 1389 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for Benzothiazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |

| C=N Stretch | 1500 - 1650 | mdpi.com |

| C-N Stretch | 1207 - 1267 | mdpi.com |

| O-CH₃ Stretch (in derivatives) | 1000 - 1100 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum provides data on the protons of the molecule. spectrabase.com For this compound, the spectrum would show signals for the aromatic protons on the benzothiazole ring and a distinct singlet for the three protons of the methyl (-SCH₃) group. The chemical shifts (δ) and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the benzene ring. In a derivative, the methylthio group protons (SCH₃) were observed as a singlet at δ = 2.45 ppm. iucr.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.gov The spectrum of this compound would display distinct signals for the carbon of the methyl group, the C-S carbon of the thiazole (B1198619) ring, and the carbons of the fused benzene ring. nih.gov Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used to calculate theoretical ¹H and ¹³C NMR chemical shifts to aid in the assignment of experimental spectra. researchgate.net

Table 3: Representative ¹H NMR Data for a this compound Derivative

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -SCH₃ | 2.45 | Singlet | iucr.org |

| Benzothiazole-H | 7.49 | Triplet | iucr.org |

| Benzothiazole-H | 7.56 | Triplet | iucr.org |

| Benzothiazole-H | 8.06 | Doublet | iucr.org |

| Benzothiazole-H | 8.13 | Doublet | iucr.org |

Note: Data from a complex derivative containing the this compound moiety.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a dedicated single-crystal X-ray structure of this compound itself is not detailed in the searched literature, studies on its derivatives provide significant insight into its solid-state characteristics.

For instance, the crystal structure of a palladium(II) pincer complex derived from a benzothiazole-appended methylthioacetamide ligand was unambiguously confirmed by X-ray crystallography. ineosopen.org The data was collected at 120 K using Mo-Kα radiation. ineosopen.org Similarly, the structure of a complex pyridone derivative formed from 2-(benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile was solved using X-ray diffraction, confirming the molecular structure and revealing an intramolecular N—H···N hydrogen bond linking the pyridone and benzothiazole rings. iucr.orgnih.gov The analysis of another derivative, C-2-benzothiazole-N-methylnitrone, showed a nearly planar molecule with molecules linked into centrosymmetric dimers in the crystal lattice. researchgate.net

Powder X-ray diffraction (XRD) has also been used to characterize materials related to the compound, such as catalysts used for its oxidation. conicet.gov.ar This technique is used to identify the crystalline phases present in a solid sample by comparing its diffraction pattern to reference data. conicet.gov.ar

Table 4: Representative Crystal Data for a Benzothiazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | C-2-benzothiazole-N-methylnitrone | researchgate.net |

| Formula | C₉H₈N₂OS | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.5253 (14) | researchgate.net |

| b (Å) | 7.4528 (19) | researchgate.net |

| c (Å) | 10.839 (4) | researchgate.net |

| α (°) | 83.51 (2) | researchgate.net |

| β (°) | 85.79 (3) | researchgate.net |

| γ (°) | 77.39 (3) | researchgate.net |

| Volume (ų) | 432.2 (2) | researchgate.net |

Note: Data for a closely related derivative, illustrating typical crystallographic parameters for this class of compounds.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of 2-(Methylthio)benzothiazole. scirp.orgccsenet.org The B3LYP functional combined with basis sets like 6-31+G(d,p) and 6-311G(d) are commonly used for these calculations in both gaseous and aqueous phases. researchgate.netacs.org

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. scirp.orgresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap indicates higher reactivity, greater polarizability, and lower kinetic stability, as electron transfer is more facile. researchgate.netresearchgate.net Conversely, a larger gap signifies greater stability and lower reactivity. researchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated to be relatively low compared to some other benzothiazole (B30560) derivatives, suggesting it is one of the more reactive compounds in this class. researchgate.net Specifically, a study reported the ΔE for this compound to be 0.1841 eV, the lowest among the tested derivatives, indicating it is the most reactive and least stable molecule in that series. researchgate.net Another study calculated the energy gap to be 3.28 eV in the aqueous phase using the B3LYP/6-311G(d) level of theory. acs.org The spatial distribution of HOMO and LUMO can also indicate potential sites for nucleophilic and electrophilic attacks, respectively.

Table 1: Calculated Quantum Chemical Parameters for this compound

This table summarizes key quantum chemical parameters for this compound, providing insights into its electronic properties and reactivity.

| Parameter | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 0.1841 | B3LYP/6-31+G(d,p) (gas phase) | researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | 3.28 | B3LYP/6-311G(d) (aqueous phase) | acs.org |

| Electronegativity (χ) | -0.0886 | B3LYP/6-31+G(d,p) (gas phase) | researchgate.net |

| Chemical Potential (μ) | -0.0886 | B3LYP/6-31+G(d,p) (gas phase) | researchgate.net |

| Hardness (η) | 0.09205 | B3LYP/6-31+G(d,p) (gas phase) | researchgate.net |

| Softness (S) | 10.8636 | B3LYP/6-31+G(d,p) (gas phase) | researchgate.net |

Electronegativity, Chemical Potential, Hardness, and Softness

Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) offer further insights into the molecule's reactivity. researchgate.net Electronegativity relates to the ability of a molecule to attract electrons, while chemical potential, which is the negative of electronegativity, indicates the tendency of electrons to escape from an equilibrium system. acs.org

Hardness and softness are related to the HOMO-LUMO gap; "hard" molecules have a large gap, while "soft" molecules have a small gap. researchgate.net this compound has been shown to possess the lowest chemical hardness value (η = 0.153 eV) and the highest softness (s = 6.5372 eV⁻¹) among a series of studied benzothiazole derivatives, further supporting its high reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

Prediction of Reaction Sites

By analyzing the MEP map of this compound, researchers can identify the likely sites for chemical reactions. researchgate.net The map reveals the distribution of electrostatic charges on the optimized ground state geometry of the molecule. For benzothiazole derivatives, the MEP analysis helps in pinpointing potential electrophilic and nucleophilic attack sites. researchgate.net The charge density distribution across the molecule can appear relatively uniform, suggesting a less polarized ground state in some cases.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule and quantifies intermolecular and intramolecular interactions. researchgate.net It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs.

Electron Distribution and Intermolecular Interactions

NBO analysis allows for the assessment of electron distribution on individual atoms within the molecule. The stabilization energy (E(2)) associated with the interaction between a donor and an acceptor NBO is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and stabilization of the system. This analysis reveals hyperconjugative interactions that arise from charge delocalization, providing a more nuanced understanding of the molecule's stability. For benzothiazole derivatives, NBO analysis has been performed in both gaseous and aqueous media to understand these interactions. researchgate.net

Table 2: List of Compounds Mentioned

Molecular Docking and Dynamics Simulations

Computational studies, including molecular docking and dynamics simulations, have been instrumental in elucidating the molecular interactions of this compound and its derivatives with biological targets. These in-silico methods provide a detailed view of the binding modes and the dynamic behavior of the ligand-protein complexes.

A significant study focused on the interaction between a benzothiazole derivative (BTS), which incorporates the this compound moiety, and the enzyme lysozyme (B549824). mdpi.comresearchgate.netnih.gov This research combined experimental techniques with computational analysis to unravel the intricacies of their binding. mdpi.comsemanticscholar.org

Molecular docking simulations have identified the specific interactions that stabilize the complex between the this compound moiety and protein targets like lysozyme. The primary forces are non-covalent, with a significant contribution from hydrophobic and aromatic interactions. mdpi.comresearchgate.netnih.gov

Key interactions identified include:

π-π Stacking: A predominant interaction is the T-shaped π-π stacking between the benzene (B151609) ring of the this compound group and aromatic amino acid residues of the protein, such as Tryptophan (TRP108) in lysozyme. mdpi.comresearchgate.netsemanticscholar.org This type of interaction is crucial for the stability of the docking complex. mdpi.comsemanticscholar.org

Hydrophobic and van der Waals Interactions: The binding is largely driven by hydrophobic van der Waals forces. mdpi.comresearchgate.netnih.gov The this compound moiety fits into hydrophobic pockets of the target protein, interacting with non-aromatic residues like Alanine (ALA107) and Isoleucine (ILE98) through π-alkyl interactions. semanticscholar.org

Hydrogen Bonding: Conventional hydrogen bonds also contribute to the stability of the ligand-protein complex. mdpi.comresearchgate.netnih.gov For instance, in the lysozyme-BTS complex, a hydrogen bond forms with the residue Asparagine (ASN103). mdpi.com

Pi-Sulfur Interaction: A notable interaction involves a pi-sulfur bond mixed with a conventional hydrogen bond between a tryptophan residue (TRP63) and the sulfur atom of the thiazole (B1198619) ring in the this compound moiety. mdpi.com

The combination of these interactions results in a moderately stable complex, as confirmed by both theoretical calculations and experimental data. mdpi.comsemanticscholar.org

Table 1: Key Interactions of this compound Moiety with Lysozyme

| Interaction Type | Ligand Group | Protein Residue(s) | Description | Source(s) |

| π-π Stacking | Benzene ring | TRP108 | T-shaped, edge-to-face interaction, crucial for stability. | mdpi.comresearchgate.netsemanticscholar.org |

| π-Alkyl | This compound moiety | ALA107, ILE98 | Hydrophobic interaction contributing to complex stability. | semanticscholar.org |

| Hydrogen Bond | Substitutions on the moiety | ASN103 | Conventional hydrogen bond formation. | mdpi.com |

| Pi-Sulfur | Thiazole sulfur | TRP63 | Mixed pi-sulfur and hydrogen bond interaction. | mdpi.com |

Molecular dynamics simulations and elastic network models have been used to study the dynamic changes in the protein upon binding of the this compound ligand. researchgate.netnih.gov These studies reveal that the ligand can induce significant conformational changes and allosteric effects, meaning it can influence the protein's flexibility and dynamics at sites distant from the actual binding pocket. researchgate.netnih.gov

When the benzothiazole derivative binds to lysozyme, it is suggested to induce a propagation of allosteric signals. researchgate.netnih.gov This results in non-physiological flexing in large sections of the enzyme, particularly affecting its α-helices. researchgate.netnih.gov The ligand's interaction with allosteric residues leads to perturbations in the protein's conformational dynamics. researchgate.netnih.gov Specifically, a moderate "softening" or increased flexibility is observed in the α-helices H1, H2, and their associated β-loop in the lysozyme receptor, compared to the unbound state of the enzyme. researchgate.net

Ligand-Protein Interaction Mechanisms

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, QSAR studies aim to build predictive models that can guide the design of new, more potent compounds. chula.ac.thresearchgate.net

Researchers have developed Group-based QSAR (GQSAR) models for a series of benzothiazole derivatives to understand the structural requirements for anticancer activity. chula.ac.thresearchgate.net In these studies, the benzothiazole scaffold is fragmented, and the properties of different substituent groups (R-groups) are correlated with biological activity (e.g., pEC50). chula.ac.th

One such study on 41 benzothiazole derivatives generated several GQSAR models using multiple linear regression. chula.ac.th A key finding from the analysis was that increasing the hydrophobicity of the substituents at the R1 position would likely enhance the anticancer activity. chula.ac.thresearchgate.net The models identified specific descriptors that significantly contribute to the biological activity.

Table 2: Example of a GQSAR Model for Anticancer Activity of Benzothiazole Derivatives

| Model ID | Statistical Parameters | Key Descriptors | Interpretation | Source(s) |

| Model A | r² = 0.81q² = 0.75pred_r² = 0.70 | R1-DeltaEpsilonCR1-XKHydrophilicAreaR2-6 Chain Count | The model indicates that electronic properties and the hydrophilic surface area at the R1 position, along with the chain length at the R2 position, are important for activity. The negative coefficient for the hydrophilic area suggests that less hydrophilic (more hydrophobic) groups at R1 are preferred. | chula.ac.thresearchgate.net |

| Model C | r² = 0.74q² = 0.62pred_r² = 0.71 | R1-OxygensCountR1-XcompDipoleR2-XAAverageHydrophilicity | This model highlights the importance of the number of oxygen atoms and dipole moment at R1, and the average hydrophilicity at R2. The negative contribution of R2 hydrophilicity suggests that lipophilic groups are favorable at this position. | chula.ac.th |

Note: r² (correlation coefficient), q² (cross-validated r²), and pred_r² (r² for the external test set) are statistical measures of the model's predictive power.

Theoretical studies using Density Functional Theory (DFT) complement QSAR by calculating quantum chemical descriptors. For this compound, calculations of the HOMO-LUMO energy gap (the difference between the highest occupied and lowest unoccupied molecular orbitals) suggest it is the most reactive among a series of tested benzothiazole derivatives. scirp.orgscirp.org A smaller energy gap is associated with higher chemical reactivity and can be a useful parameter in QSAR models for predicting biological interactions. scirp.orgscirp.org

Environmental Fate and Analytical Detection

Occurrence and Distribution in Environmental Matrices

The industrial and commercial use of benzothiazole (B30560) derivatives has led to their widespread presence in various environmental compartments. nih.govacs.org 2-(Methylthio)benzothiazole (MTBT), a notable derivative, has been identified in multiple environmental settings, often as a transformation product of other benzothiazoles. researchgate.net

Presence in Water Sources (Drinking, Surface, Wastewater)

This compound has been detected in various water systems, including drinking water, surface water, and wastewater. scientificlabs.iesigmaaldrich.comlookchem.com Its presence is often linked to industrial effluents and urban runoff.

In studies of municipal wastewater treatment plants, MTBT has been consistently found in both raw and treated wastewater. nih.govresearchgate.netacs.org For instance, one study reported total benzothiazole concentrations in municipal wastewater ranging from 1.9 to 6.7 μg/L, with MTBT being one of the prominent compounds. acs.org Another study analyzing raw wastewater samples found MTBT present in all samples, with concentrations of benzothiazoles ranging from 0.2 to 2.2 μg/L. nih.gov The removal efficiency of MTBT in conventional wastewater treatment plants can be limited, with some studies indicating that its concentration can even increase during treatment processes. acs.org However, constructed wetlands have shown higher removal efficiencies for benzothiazoles, ranging from 83% to 90%. nih.gov

MTBT has also been identified as a surface water pollutant. ucdavis.edu A study on a coastal marine environment found that MTBT was the most abundant benzothiazole species in the dissolved phase, accounting for 47% of the mean dissolved organic matter benzothiazole carbon pool. nsf.gov It is considered a common tracer for benzothiazoles originating from wastewater or runoff. nsf.gov The use of MTBT in the trace determination of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water highlights its relevance as an analyte in water quality monitoring. scientificlabs.iesigmaaldrich.comlookchem.com

Table 1: Occurrence of this compound in Various Water Sources

| Water Source | Concentration Range | Reference |

|---|---|---|

| Municipal Wastewater (Total Benzothiazoles) | 1.9 - 6.7 µg/L | acs.org |

| Raw Wastewater (Benzothiazoles) | 0.2 - 2.2 µg/L | nih.gov |

| Coastal Marine Water (Dissolved Phase) | Most abundant benzothiazole species (47% of mean DOM benzothiazole carbon pool) | nsf.gov |

Atmospheric Distribution (PM2.5)

This compound has been detected in atmospheric particulate matter, specifically in PM2.5 (particulate matter with a diameter of 2.5 micrometers or less). nih.govresearchgate.net Its presence in the atmosphere is often associated with industrial emissions and tire wear particles, as benzothiazoles are used as vulcanization accelerators in rubber production. nih.govresearchgate.net

A study analyzing road dust found that MTBT was distributed in the PM2.5 fraction. nih.govresearchgate.net The median concentration of total benzothiazoles was highest in PM2.5 (26.62 μg/g), followed by PM10 (22.03 μg/g). nih.govresearchgate.net In another study conducted in an industrial area in Spain, MTBT was among the benzothiazole derivatives found at the highest concentrations in airborne particulate matter. nih.gov The average concentrations of these compounds ranged from 0.09 to 0.61 ng/m³ in PM2.5. nih.govurv.cat In a coastal marine environment, MTBT contributed to 6% of the aerosol benzothiazole carbon pool. nsf.gov

Table 2: Atmospheric Concentration of this compound

| Matrix | Concentration | Reference |

|---|---|---|

| Road Dust (PM2.5) | Median total benzothiazoles: 26.62 µg/g | nih.govresearchgate.net |

| Airborne Particulate Matter (PM2.5) | Average: 0.09 - 0.61 ng/m³ | nih.govurv.cat |

| Sea Spray Aerosol | 6% of aerosol benzothiazole carbon pool | nsf.gov |

Degradation and Transformation Pathways

This compound is involved in several environmental degradation and transformation pathways, primarily as a product of other commercially used benzothiazoles and through its own degradation processes. researchgate.netd-nb.info

Degradation Product of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

This compound is a known degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB). scientificlabs.iesigmaaldrich.comnih.govsigmaaldrich.comsmolecule.com TCMTB is used in various industrial applications, including in the leather, pulp, and paper industries. scientificlabs.iesigmaaldrich.comnih.govsigmaaldrich.com

Under aerobic conditions, TCMTB can be transformed into 2-mercaptobenzothiazole (B37678) (MBT), which is then primarily methylated to form MTBT. ucdavis.edud-nb.info Studies have shown that in tannery wastewater, MTBT is a determined degradation product of TCMTB. ucdavis.eduresearchgate.net In aerobic batch degradation tests, TCMTB was transformed to MBT, which was then methylated to MTBT, a compound that proved to be more resistant to further degradation. ucdavis.edud-nb.inforesearchgate.net In a mixed culture pilot plant treating tannery wastes, TCMTB was degraded with this compound as the main product. nih.gov

Photodegradation Mechanisms

This compound can undergo photodegradation in the environment. Under photolytic conditions in water and wastewater, MTBT has been shown to form two stable photoproducts: benzothiazole (BT) and hydroxybenzothiazole (OHBT). d-nb.info The photochemical reactivity of benzothiazole derivatives is influenced by factors such as the solvent polarity and the energy of irradiation. tandfonline.com The phototransformation of 2-alkylthio- and 2-arylthiobenzothiazoles has been investigated, revealing that the structure of the substituent at the 2-position of the benzothiazole skeleton plays a significant role in the photochemical reaction course. tandfonline.com

Biodegradation Processes and Inhibition

This compound (MTBT) is recognized as a degradation product of the fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB). ucdavis.edusigmaaldrich.com In aerobic environments, TCMTB can be transformed into 2-mercaptobenzothiazole (MBT), which is then primarily methylated to form MTBT. ucdavis.edu This methylation process, however, is not always complete. ucdavis.edu Studies have shown that MTBT itself is generally considered to be recalcitrant to further biodegradation. ucdavis.eduebi.ac.uk

Under aerobic conditions, MTBT has been observed to be stable, while its precursor, MBT, is methylated to MTBT. d-nb.info In anaerobic conditions, some partial degradation of MTBT has been noted. d-nb.info The biotransformation of MBT to the more stable MTBT can be mediated by biological processes. gov.bc.ca

Research on activated sludge treatment has indicated that the concentration of MTBT can increase during the process, suggesting its formation from precursors like MBT outweighs its degradation. ebi.ac.uk Specifically, one study observed a 160% increase in MTBT concentration during activated sludge treatment. ebi.ac.uk This resistance to degradation is a concern as it means conventional biological wastewater treatment may not effectively remove it, leading to its potential discharge into surface waters. ucdavis.edu

Inhibitory effects on biological treatment processes have been reported for benzothiazoles, with threshold concentrations above which these effects occur. ebi.ac.ukresearchgate.net For instance, at concentrations of 0.1 - 0.2 µmol/L, MTBT, along with MBT and benzothiazole (BT), has been shown to inhibit nitrification on sediment columns and mixed culture respiration. ucdavis.edu

Table 1: Biodegradation Findings for this compound

| Condition | Process | Finding | Source |

|---|---|---|---|

| Aerobic | Biodegradation | Generally considered recalcitrant and stable. | ebi.ac.ukd-nb.info |

| Aerobic | Formation | Formed from the methylation of 2-mercaptobenzothiazole (MBT). | ucdavis.edud-nb.info |

| Anaerobic | Biodegradation | Partial degradation observed. | d-nb.info |

| Activated Sludge Treatment | Transformation | Concentration can increase significantly, indicating formation from precursors. | ebi.ac.uk |

| Inhibition | Nitrification & Respiration | Inhibits nitrification and mixed culture respiration at concentrations of 0.1 - 0.2 µmol/L. | ucdavis.edu |

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in complex environmental samples necessitate the use of advanced analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the determination of MTBT in aqueous matrices. ebi.ac.uknih.gov This technique offers high sensitivity and selectivity. For the analysis of a range of benzothiazoles, including MTBT, different ionization modes may be required. MTBT, along with benzothiazole and 2-aminobenzothiazole (B30445), is typically detected in the positive ion mode using electrospray ionization (ESI). nih.govresearchgate.netnih.gov This is often achieved using a mobile phase, such as a methanol (B129727) gradient, acidified with formic acid. nih.gov In contrast, other benzothiazoles like 2-mercaptobenzothiazole and 2-hydroxybenzothiazole (B105590) are analyzed in the negative ion mode. nih.govresearchgate.netnih.gov

The method's limits of quantification (LOQs) are typically in the low nanogram per liter (ng/L) to low microgram per liter (µg/L) range, making it suitable for the direct analysis of wastewaters. nih.govnih.gov For instance, a method for simultaneous determination of several benzothiazoles reported LOQs in surface, urban, and industrial wastewater in the range of 0.002-0.29 ng/mL. ebi.ac.uknih.gov Another study reported detection limits for various benzothiazoles ranging from 10 ng/L to 2.5 µg/L after direct injection of the sample. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate and purify analytes like MTBT from complex aqueous samples prior to instrumental analysis. researchgate.netnih.gov Various sorbent materials have been investigated for the extraction of benzothiazoles. For the simultaneous extraction of multiple benzothiazole derivatives, mixed-mode SPE cartridges have proven effective. ebi.ac.uknih.gov One such cartridge is based on a divinylbenzene-N-vinylpyrrolidone polymer functionalized with quaternary amine groups, which facilitates both reversed-phase and ion-exchange interactions. ebi.ac.uknih.gov

In some cases, SPE has been found to be of limited value for the parallel extraction of a wide range of benzothiazoles with differing polarities. d-nb.info For instance, while MTBT could be efficiently extracted using a cyano phase, other benzothiazoles required different phases for optimal recovery. d-nb.info Research has also utilized Oasis HLB SPE columns for the purification of benzothiazoles from tire wear particles and road dust samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are also employed for the analysis of MTBT, offering high selectivity and good separation of isomers. researchgate.net GC-MS is particularly useful for the structural elucidation of unknown benzothiazole derivatives and for environmental screening purposes. ucdavis.edu For trace analysis using GC-MS with single ion monitoring, characteristic fragment ions for MTBT derivatives include m/z 108, 135, and 167. ucdavis.edu Portable GC-MS systems have also been utilized for the on-site identification of organic compounds, including MTBT, in water samples from fire scenes. nih.gov

Trace Determination in Complex Samples

The determination of trace levels of MTBT in complex matrices such as wastewater, surface water, and road dust presents analytical challenges due to potential matrix effects. researchgate.netnih.gov To overcome these, methods like the standard addition or the use of matrix-matched standards are recommended for quantification in complex samples like raw urban and industrial wastewater. ebi.ac.uknih.gov Reducing the flow directed into the ESI interface in LC-MS can also significantly reduce matrix effects in positive ionization mode. researchgate.netnih.gov

For the analysis of solid samples like tire wear particles and road dust, a combination of solid-liquid extraction followed by SPE cleanup and analysis by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully applied. nih.gov

Table 2: Analytical Methods for this compound Detection

| Technique | Sample Preparation | Key Findings/Parameters | Source |

|---|---|---|---|

| LC-MS/MS | Direct injection or SPE | Positive electrospray ionization mode; LOQs in the ng/L to µg/L range. | ebi.ac.uknih.govresearchgate.netnih.govnih.gov |

| SPE | - | Mixed-mode cartridges (e.g., MAX) and polymeric sorbents (e.g., Oasis HLB) are effective. | ebi.ac.ukresearchgate.netnih.govnih.gov |

| GC-MS/MS | Liquid-liquid or solid-phase extraction | High selectivity; characteristic fragment ions for identification. | researchgate.netucdavis.edunih.gov |

| Trace Determination | Standard addition, matrix-matched standards | Necessary for accurate quantification in complex matrices like industrial wastewater. | ebi.ac.uknih.gov |

Advanced Research Applications

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2-(Methylthio)benzothiazole and its derivatives have emerged as a versatile scaffold for the development of new therapeutic agents. Researchers are actively exploring its potential across several key areas.

Antimicrobial and Antifungal Activities

The benzothiazole (B30560) moiety is a well-established pharmacophore known for its biological activity. ias.ac.in Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. smolecule.com For instance, a derivative, 2-(Methylthio)-6-nitro-1,3-benzothiazole, has shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans and Aspergillus fumigatus. The antimicrobial action of benzothiazole derivatives is thought to involve the perturbation of bacterial cell membranes and binding to bacterial DNA, which inhibits growth. Further research into functionalized 2-aryl and 2-pyridinylbenzothiazoles has reported promising antibiofilm activity against S. aureus and P. aeruginosa. researchgate.net

Below is a table summarizing the minimum inhibitory concentration (MIC) values for this compound against selected bacteria, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

Anticancer and Cytotoxic Effects on Cell Lines

A significant area of research focuses on the anticancer potential of this compound and its derivatives. chemimpex.com The benzothiazole scaffold is a core structure in various compounds reported to have cytotoxic effects on cancer cells. jocpr.com In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, making it a lead compound for further drug development.

Derivatives of this compound have shown notable anticancer activity. For example, 8-Chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido [2,1-b] ebi.ac.uk benzothiazole and its derivatives have displayed remarkable anticancer action across 60 human cancer cell lines. core.ac.uk Specifically, this parent compound exhibited cytotoxic activity against the HL-60 (TB) leukemia cell line. core.ac.uk Another study highlighted that modifications to the benzothiazole core can enhance selectivity towards cancer cells while sparing normal cells. Research on pyrimidine-based 2-aminobenzothiazole (B30445) derivatives has identified compounds more potent than the standard drug 5-fluorouracil (B62378) against human tumor cell lines such as HepG2, HCT116, and MCF7. nih.gov

The cytotoxic properties of palladium (II) and platinum (II) pincer complexes derived from a benzothiazole-appended methylthioacetamide ligand have also been investigated. These complexes demonstrated cytotoxicity against several cancer cell lines, including human colorectal carcinoma (HCT116), breast cancer (MCF7), and prostate adenocarcinoma (PC3). researchgate.netineosopen.org

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been identified as an agonist for the Aryl Hydrocarbon Receptor (AhR). smolecule.comebi.ac.uk The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the effects of various environmental toxins and drugs. smolecule.com Research using a combination of AhR-based bioassays on extracts from rubber tires identified 2-methylthiobenzothiazole as an AhR agonist. nih.gov This finding suggests that the compound can directly stimulate AhR DNA binding and activate the AhR signaling pathway. nih.gov The interaction between the AhR and the estrogen receptor is a subject of ongoing research, with potential implications for understanding the complex biological effects of compounds like this compound. acs.org

Enzyme Inhibition Studies

The inhibitory effects of this compound and its derivatives on various enzymes are a key area of investigation. The compound has been shown to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Furthermore, novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. These new conjugates were found to be effective inhibitors of human carbonic anhydrase isoforms hCA II and hCA V, with inhibition constants in the micromolar range. The inhibition of tumor-associated carbonic anhydrases by benzothiazole derivatives is a promising strategy for the development of anticancer agents, particularly against hypoxic tumors. tandfonline.com

Drug Design and Structure-Activity Relationships (SAR)

The versatility of the benzothiazole scaffold allows for extensive modifications to optimize biological activity, a key focus of structure-activity relationship (SAR) studies. derpharmachemica.comresearchgate.net Research has shown that the nature and position of substituents on the benzimidazole (B57391) ring, a related heterocyclic structure, significantly influence its anti-inflammatory activity. mdpi.com For benzothiazoles, substitutions at the C-2 and C-6 positions are considered crucial for their unique properties. researchgate.net

In the development of anticancer agents, SAR studies have been instrumental. For instance, in a series of pyrimido[2,1-b] ebi.ac.ukbenzothiazole derivatives, changes in the substitution pattern were found to have a marked effect on their anticancer activity. jocpr.com Similarly, the introduction of different heterocyclic rings to 2-(4-aminophenyl)benzothiazole derivatives has been explored to enhance their antitumor activity. tandfonline.com These studies are critical for the rational design of new, more potent, and selective drug candidates based on the this compound core.

Materials Science and Industrial Applications

Beyond its pharmaceutical potential, this compound has found applications in materials science and various industrial processes. It is recognized for its role as a processing aid and accelerator in the production of rubber and plastics, where it contributes to the durability and performance of the final products. chemimpex.com

The compound also serves as a key intermediate in the synthesis of other chemicals, including dyes, pigments, and agrochemicals. chemimpex.com In agriculture, it is used in the development of fungicides to protect crops from fungal diseases. chemimpex.com Additionally, this compound is a known degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB), which has been used in the leather, pulp, and paper industries. sigmaaldrich.com This has led to its use in the development of analytical methods for monitoring environmental contaminants. smolecule.com

Vulcanization Acceleration in Rubber Production

In the rubber industry, this compound functions as a vulcanization accelerator. chemimpex.comlookchem.com Vulcanization is a chemical process that enhances the physical properties of natural and synthetic rubber, such as durability, elasticity, and weather resistance. The addition of accelerators like this compound is crucial for controlling the rate and efficiency of this process. cmu.eduresearchgate.net

The benzothiazole class of accelerators, including this compound, plays a key role in the sulfur vulcanization of natural rubber. cmu.eduresearchgate.net These compounds help to form a high number of crosslinks within the rubber's polymer chains, which is essential for achieving the desired strength and stability in the final rubber product. researchgate.net This makes it an important component in the manufacturing of tires and other industrial rubber goods. chemimpex.com

Intermediate in Chemical Synthesis (Dyes, Pharmaceuticals)

This compound serves as a valuable intermediate in the synthesis of a wide range of organic compounds, including dyes and pharmaceuticals. chemimpex.com Its benzothiazole core is a recognized scaffold in the development of new molecules with specific biological activities or color properties. chemicalbook.inrsc.org

In the realm of pharmaceuticals, the compound is explored for its potential biological activities, making it a candidate for the development of new therapeutic agents. chemimpex.com Benzothiazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. chemicalbook.inrsc.org

Furthermore, this compound and its derivatives are utilized in the synthesis of cyanine (B1664457) dyes, which have applications in photography and as fluorescent probes. chemrxiv.org The presence of the methylthio group provides a site for further chemical modifications, allowing for the fine-tuning of the properties of the final products. smolecule.com

Corrosion Inhibition Studies

Research has demonstrated the potential of this compound and its derivatives as corrosion inhibitors for various metals, particularly in acidic environments. chemimpex.com These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.net The effectiveness of benzothiazole derivatives as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in their structure, which facilitate their adsorption onto the metal surface. researchgate.netacs.org Studies have investigated the use of these compounds to protect carbon steel and other metals from corrosion. researchgate.netacs.orgscilit.com

Agricultural Chemistry

In the field of agricultural chemistry, this compound and related compounds have demonstrated significant potential as active ingredients in crop protection products. chemimpex.comsmolecule.comnih.gov

Fungicidal and Pesticidal Properties

This compound is recognized for its fungicidal properties and is used in the formulation of agricultural products to protect crops from various fungal diseases. chemimpex.comnih.gov It serves as a key intermediate in the synthesis of a variety of agrochemicals, particularly fungicides. chemimpex.com The benzothiazole structure is a crucial component in many compounds exhibiting fungicidal activity against a range of plant pathogens. nih.gov Research has shown that derivatives of benzothiazole are effective against fungi such as Alternaria brassicae and Botrytis cinerea. nih.gov

Crop Protection Strategies

The application of this compound and its derivatives is a valuable component of modern crop protection strategies. chemimpex.com Its ability to enhance the efficacy of other agrochemicals makes it a useful addition to integrated pest management programs. chemimpex.com Furthermore, its role as a soil and seed treatment helps to control various fungal and bacterial infections from the earliest stages of plant growth. herts.ac.uk A related compound, 2-(thiocyanomethylthio)benzothiazole (TCMTB), is used as a fungicide for seed dressing in crops like cereals, cotton, and sugar beets.

Other Emerging Applications

Beyond its established roles, this compound is being investigated for other novel applications. In analytical chemistry, it is employed as a reagent for the trace detection of certain pollutants in water. scbt.comsigmaaldrich.com Its unique properties and reactivity continue to make it a compound of interest for innovation and development in various scientific and industrial sectors. chemimpex.com

Future Directions and Research Opportunities

Exploration of Novel Derivatives and Their Activities

A significant area of future research lies in the rational design and synthesis of novel derivatives of 2-(Methylthio)benzothiazole to explore and enhance their biological activities. The benzothiazole (B30560) nucleus is a privileged structure in medicinal chemistry, and modifications, particularly at the 2-position, can lead to compounds with a wide spectrum of pharmacological properties. scholarsresearchlibrary.comnih.gov

Research has shown that fusing the benzothiazole core with other heterocyclic rings like pyrimidine (B1678525), pyrazole, or pyrrole (B145914) can result in compounds with potent activities. scholarsresearchlibrary.combohrium.com For instance, pyrimidine-containing benzothiazole derivatives have demonstrated excellent anticancer activity against lung, breast, and renal cancer cell lines, with their efficacy attributed to the presence of methyl and methylthio (SCH₃) groups. nih.govtandfonline.com Future work could focus on creating libraries of such fused systems and screening them against a broader range of biological targets. This includes exploring derivatives as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders. tandfonline.com Studies have already identified this compound derivatives that show considerable inhibitory activity against MAO-A and MAO-B. tandfonline.com

Further exploration could involve synthesizing derivatives with varied substituents on the benzene (B151609) ring of the benzothiazole core to modulate their electronic and steric properties. This could fine-tune their biological activity, as seen in agrochemical research where substitutions at the 6-position were studied for their effect on fungicidal activity. mdpi.com The development of carbohydrazide, indole-based, and hydroxamic acid-containing benzothiazole derivatives has also yielded compounds with promising antitumor activities against various human cancer cell lines. nih.govtandfonline.com

Table 1: Examples of Novel Benzothiazole Derivatives and Their Reported Activities

| Derivative Class | Specific Example/Scaffold | Reported Biological Activity | Key Structural Features | Reference |

|---|---|---|---|---|